Product packaging for N,N'-Diphenylisophthalamide(Cat. No.:CAS No. 13111-32-5)

N,N'-Diphenylisophthalamide

Cat. No.: B185365
CAS No.: 13111-32-5
M. Wt: 316.4 g/mol
InChI Key: JMGJYCNTCKZBBV-UHFFFAOYSA-N
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Description

N,N'-Diphenylisophthalamide is a chemical compound of interest in scientific research, particularly in the fields of coordination and supramolecular chemistry. Its core structure, the isophthalamide motif, is a known anion-binding unit and has been extensively studied for its ability to interact with various metal ions . Researchers explore derivatives of isophthalamide for the efficient and selective extraction of metal ions, such as uranium (UO₂²⁺) and thorium (Th⁴⁺), which is relevant for applications in nuclear waste treatment and resource recovery . Furthermore, the isophthalamide group is a fundamental building block in supramolecular chemistry, where it facilitates molecular recognition and the development of chemosensors due to its hydrogen-bonding capabilities . In material science, this class of compounds is investigated for creating specialized polymers and studying ion transport mechanisms . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N2O2 B185365 N,N'-Diphenylisophthalamide CAS No. 13111-32-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13111-32-5

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-N,3-N-diphenylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C20H16N2O2/c23-19(21-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(24)22-18-12-5-2-6-13-18/h1-14H,(H,21,23)(H,22,24)

InChI Key

JMGJYCNTCKZBBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3

Synonyms

1,3-BenzenedicarboxaMide, N,N'-diphenyl-

Origin of Product

United States

Synthetic Methodologies for N,n Diphenylisophthalamide and Its Derivatization

Established Synthetic Routes for N,N'-Diphenylisophthalamide Formation

The formation of this compound is most commonly achieved through well-established condensation reactions. These methods form the bedrock of its synthesis, providing reliable and scalable routes to this important diamide.

Condensation Reactions from Isophthaloyl Dichloride and Aniline (B41778)

The principal and most direct method for synthesizing this compound is the Schotten-Baumann reaction, a condensation between isophthaloyl dichloride and aniline. In this reaction, two equivalents of aniline, acting as the nucleophile, react with one equivalent of isophthaloyl dichloride, an acyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion. A base, often an excess of the aniline starting material or a non-nucleophilic base like pyridine (B92270) or triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct that is formed. The high reactivity of the acid chloride makes this a generally efficient and high-yielding reaction. The synthesis of related dibenzamide chemotypes has been noted as synthetically attractive due to the ease with which derivatives can be created from cost-effective reagents. uct.ac.za

Optimization of Reaction Parameters for Enhanced Yields and Purity

Achieving optimal yields and high purity in the synthesis of this compound requires careful control over several reaction parameters. sigmaaldrich.com The choice of solvent, temperature, reaction time, and stoichiometry are all critical factors that can be fine-tuned. beilstein-journals.orgnih.gov For similar amide coupling reactions, temperatures are often maintained between 0°C and 25°C, with reaction times spanning from 2 to 24 hours. chemrxiv.org The stoichiometry of the reactants is also crucial, with a typical approach using a slight excess of the amine or a defined amount of a base relative to the acid chloride to ensure complete reaction and neutralization of the HCl byproduct. chemrxiv.org

The order of reagent addition can also influence the reaction outcome. chemrxiv.org In many related preparations, the aniline and a base are dissolved in a suitable solvent before the slow addition of the isophthaloyl dichloride solution to control the reaction rate and minimize side reactions. The use of aniline as the nucleophile has been observed to lead to faster and cleaner reactions compared to less nucleophilic amines like aminopyridines. uct.ac.za Post-reaction workup procedures, such as washing with dilute acid, can effectively remove any excess aniline. uct.ac.za Modern approaches like Bayesian optimization-assisted screening can rapidly identify the most suitable reaction conditions, including catalyst, solvent, and temperature, leading to significantly improved product yields. nih.gov

Table 1: Key Parameters for Optimization of Amide Synthesis

ParameterTypical Range/OptionsPurpose
Temperature 0 - 25 °CControl reaction rate, minimize side products
Time 2 - 24 hoursEnsure reaction completion
Stoichiometry 1.2-2.0 equiv. coupling agent, 1.0-1.5 equiv. baseDrive reaction to completion, neutralize byproducts
Solvent DMF, DCM, TolueneSolubilize reactants, influence reaction rate
Concentration 0.1 - 0.5 MAffect reaction kinetics and product isolation
Atmosphere Nitrogen or ArgonPrevent reaction with atmospheric moisture

This table presents generalized parameters for amide coupling reactions which are applicable to the synthesis of this compound. chemrxiv.org

Catalytic Approaches in this compound Synthesis

To enhance reaction rates and yields under milder conditions, various catalytic systems can be employed. While the uncatalyzed reaction between an amine and a highly reactive acyl chloride is often efficient, catalysts can be beneficial, particularly when using less reactive starting materials or for creating more complex derivatives.

For amide bond formation, common coupling agents that act as catalysts or activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and phosphonium (B103445) or uronium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). chemrxiv.org Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or 4-Dimethylaminopyridine (DMAP) are often used in conjunction with these coupling agents to increase efficiency and suppress side reactions. chemrxiv.orggoogle.com

Furthermore, the development of catalysts based on earth-abundant metals, such as iron, is a growing area of interest for amine synthesis. d-nb.info Other advanced catalytic systems, including those based on N-heterocyclic carbenes (NHCs) combined with photoredox or other catalytic cycles, offer novel pathways for related C-C and C-N bond formations and could be adapted for specialized syntheses in this class of compounds. nih.govcardiff.ac.uk

Synthesis of Substituted this compound Analogues

The core this compound structure can be systematically modified to produce a wide array of analogues with specific properties. This is achieved through the rational design of derivatives and the application of regioselective synthesis strategies.

Rational Design of Aromatic and Amide N-Substituted Derivatives

Rational design involves the deliberate, structure-based modification of a molecule to achieve a desired function. nih.govmdpi.com For this compound, this can involve introducing substituents on the central isophthaloyl ring, the peripheral phenyl rings, or directly on the amide nitrogens. The goal of such modifications might be to alter the material's solubility, thermal stability, electronic properties, or biological activity. rsc.orgnih.gov

For example, synthesizing a library of benzamide (B126) derivatives with varying electronic and lipophilic substituents allows for the systematic exploration of structure-activity relationships (SAR). uct.ac.za This approach is fundamental in fields like drug discovery and materials science. uct.ac.zanih.gov By introducing different functional groups, chemists can fine-tune the molecule's properties. For instance, adding basic side chains could influence a compound's accumulation in acidic environments, a key consideration in antimalarial drug design. uct.ac.za Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of the most promising candidates for synthesis and testing. mdpi.com

Regioselective Synthesis Strategies for Complex Analogues

When synthesizing complex analogues with multiple substitution sites, controlling the position of the chemical modification—a concept known as regioselectivity—is paramount. For this compound derivatives, this could mean selectively functionalizing one phenyl ring over the other, or a specific position (ortho, meta, para) on a phenyl ring.

Various strategies have been developed to achieve high regioselectivity. These can include the use of directing groups, which steer a reagent to a specific location on a molecule, or the use of sterically demanding catalysts that favor reaction at the most accessible site. dicp.ac.cn For instance, in the synthesis of related heterocyclic systems, chiral phosphoric acids have been used to catalyze N-alkylation reactions with high regioselectivity, favoring attack at the nitrogen atom over the more nucleophilic carbon positions of an indole (B1671886) ring. dicp.ac.cn Similarly, Chan-Lam reactions can afford N-aryl derivatives with 100% regioselectivity. nih.gov

For modifications on the aromatic rings, electrophilic aromatic substitution reactions can be controlled by the existing directing effects of the amide groups. To achieve substitution patterns that are not favored by the inherent electronics of the molecule, multi-step synthetic sequences involving protection-deprotection steps or directed ortho-metalation might be required. The development of base-mediated, metal-free approaches for intramolecular alkylation offers a practical and highly regioselective method for preparing complex polycyclic structures derived from similar amide precursors. semanticscholar.org These advanced synthetic tools are essential for building complex, precisely functionalized this compound analogues.

Green Chemistry Approaches in this compound Production

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide range of compounds, including this compound. Traditional methods for synthesizing amides often rely on harsh reagents, toxic solvents, and energy-intensive conditions. In contrast, green chemistry approaches aim to mitigate these issues by utilizing alternative energy sources, reducing waste, and employing more environmentally benign materials. These modern techniques not only offer ecological benefits but can also lead to significant improvements in reaction efficiency, such as shorter reaction times and higher product yields. nih.govbeilstein-journals.org

Key green methodologies being explored for the synthesis of amides like this compound include microwave-assisted synthesis, ultrasonic irradiation (sonochemistry), and solvent-free reaction conditions. These strategies align with the core principles of green chemistry, such as maximizing atom economy, increasing energy efficiency, and preventing pollution at its source. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, capable of dramatically accelerating reaction rates. rsc.org Unlike conventional heating which relies on external heat sources and slow thermal conduction, microwave irradiation heats the reaction mixture directly and efficiently through dielectric heating. anton-paar.com This process involves the direct coupling of microwave energy with molecules that have a dipole moment, leading to rapid and uniform heating throughout the reaction vessel. anton-paar.com

For the synthesis of this compound, which typically involves the condensation reaction between isophthaloyl chloride and aniline, microwave irradiation can offer substantial advantages. The ability to rapidly reach and precisely control high temperatures can reduce reaction times from hours to mere minutes. anton-paar.com This rapid heating can also minimize the formation of unwanted by-products, leading to a purer final product and simplifying the purification process. nih.gov Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. oatext.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Amides

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hours Minutes
Energy Input High and inefficient Low and efficient
Heating Method Conduction/Convection Direct Dielectric Heating
Temperature Gradient Non-uniform Uniform
Yield Moderate to High Often Higher
By-product Formation More prevalent Minimized

Ultrasonic-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasound waves (typically >20 kHz) to induce, accelerate, and modify chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. illinois.edumdpi.com The implosion of these bubbles generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. nih.govillinois.edu

Table 2: Research Findings on Sonochemically Promoted Reactions

Feature Observation Reference
Reaction Acceleration Drastically reduced reaction times are a primary advantage. hielscher.com
Yield Improvement Higher product yields are frequently reported. nih.gov
Energy Efficiency Reactions can often be conducted at lower ambient temperatures. nih.gov
Mechanism Acoustic cavitation creates localized high-energy zones, enhancing reactivity. illinois.edu
Purity Often results in fewer by-products and cleaner reactions. hielscher.com

Solvent-Free Synthesis

One of the most impactful green chemistry strategies is the elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. ias.ac.in Solvent-free synthesis, also known as solid-state or neat reaction, involves carrying out a reaction using only the reactants, sometimes with a solid catalyst. beilstein-journals.orgias.ac.in

The synthesis of this compound can potentially be achieved under solvent-free conditions by directly mixing isophthaloyl chloride and aniline. ias.ac.in The reaction can be initiated by thermal means, microwave irradiation, or mechanochemistry (grinding or ball-milling). beilstein-journals.org Mechanochemical methods, where mechanical energy is used to induce a reaction, are particularly promising as they are highly efficient and can be performed at room temperature, thus saving energy. beilstein-journals.org Performing the synthesis without a solvent simplifies the work-up process, as the product can often be isolated directly without the need for extraction or solvent evaporation, reducing waste and cost. ias.ac.in

Supramolecular Architecture and Intermolecular Interactions in N,n Diphenylisophthalamide Crystal Chemistry

Single-Crystal X-ray Diffraction Analysis of N,N'-Diphenylisophthalamide

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline materials. carleton.educreative-biostructure.com This method allows for the detailed determination of molecular and crystal structures, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms. carleton.educreative-biostructure.com

Elucidation of Intermolecular Interactions in Crystalline this compound

The stability and structure of the this compound crystal are dictated by a network of non-covalent intermolecular interactions. nih.gov These interactions, though individually weak, collectively determine the molecular packing and the macroscopic properties of the crystal.

Hydrogen Bonding Networks: N-H···O and C-H···O Interactions

Hydrogen bonds are among the most critical interactions in the crystal structure of this compound. wiley-vch.debioninja.com.au The primary hydrogen bonding motif is the N-H···O interaction between the amide proton (N-H), which acts as a hydrogen bond donor, and the carbonyl oxygen (C=O), which acts as an acceptor. These interactions link the molecules together, often forming chains or sheets. dcu.ie In addition to the strong N-H···O hydrogen bonds, weaker C-H···O interactions also play a significant role in stabilizing the crystal structure. These involve hydrogen atoms attached to the aromatic rings interacting with the carbonyl oxygen atoms. The presence and geometry of these hydrogen bonds can be confirmed and characterized using techniques like single-crystal X-ray diffraction and spectroscopic methods. wiley-vch.denih.gov

Interaction Type Donor Acceptor Typical Distance (Å)
Strong Hydrogen BondN-HC=O2.8 - 3.2
Weak Hydrogen BondC-HC=O3.0 - 3.8

Note: The distances are generalized and can vary based on the specific crystalline environment.

Aromatic Stacking Interactions and their Energetic Contributions

Interaction Typical Distance (Å) Description
π-π Stacking3.3 - 3.8Attractive, noncovalent interactions between aromatic rings.

Comparative Crystal Chemistry with Related Diamides

The supramolecular architecture of this compound is significantly influenced by the interplay of various intermolecular interactions. A comparative analysis with structurally related diamides provides valuable insights into the factors governing their crystal packing, including isostructurality, polymorphism, and the role of hydrogen bonding in dictating solid-state conformation.

Analysis of Isostructurality and Polymorphism

Isostructurality, the phenomenon of different compounds crystallizing in the same or similar structures, is a key concept in crystal engineering. acs.orgacs.org In the context of aromatic diamides, the potential for isostructurality is often linked to the conservation of strong hydrogen-bonding motifs. acs.org For instance, a study of monosubstituted cinnamide crystals revealed that all analyzed structures feature consistent hydrogen-bonding patterns, with variations arising from the packing of these motifs. acs.orgacs.org This suggests that for related diamides, if the primary hydrogen-bonding interactions are preserved, isostructural series may be anticipated. acs.org

However, subtle changes in molecular structure can lead to different packing arrangements and, consequently, polymorphism—the ability of a compound to exist in more than one crystalline form. The study of a series of isophthalamides with varying halogen substituents (H, F, Cl, Br) demonstrates this complexity. mdpi.com While the fluorinated (F-DIP) and brominated (Br-DIP) derivatives are essentially isostructural, aggregating into 2D molecular sheets through strong amide-amide interactions, the chlorinated derivative (Cl-DIP) exhibits a different and more unusual crystal structure. mdpi.com Cl-DIP crystallizes with three independent molecules in the asymmetric unit (Z' = 3), showcasing two distinct molecular conformations (syn/anti and anti/anti) within the same crystal lattice. mdpi.com This highlights that even minor substitutions can disrupt isostructural relationships and introduce polymorphism.

The prediction of crystal structures and their potential for isostructurality can be aided by computational methods. acs.orgacs.org By analyzing the energy landscapes of related compounds, it is possible to identify energetically feasible packing arrangements and predict whether a series of compounds is likely to be isostructural. acs.org For example, in the case of monosubstituted cinnamides, crystal structure prediction was employed to identify isostructural sets among both experimental and computationally generated structures. acs.org

Table 1: Crystallographic Data for this compound and Related Diamides

CompoundFormulaCrystal SystemSpace GroupZ'Key Hydrogen Bonding MotifReference
This compoundC20H16N2O2---------N-H···O=C acs.orgfigshare.com
F-DIP------------Amide-Amide mdpi.com
Br-DIP------------Amide-Amide mdpi.com
Cl-DIPC18H12Cl2N2O2TriclinicP-13Amide-Amide mdpi.com

Data for this compound is not fully available in the provided search results. F-DIP, Br-DIP, and Cl-DIP are fluorinated, brominated, and chlorinated isophthalamide (B1672271) derivatives, respectively.

Influence of Intramolecular Hydrogen Bonding on Solid-State Conformation

The conformational control exerted by intramolecular hydrogen bonds can have a profound impact on the properties of materials. osti.gov For instance, in certain semiconducting diazaisoindigo derivatives, intramolecular hydrogen bonds enthalpically stabilize a coplanar molecular conformation by over 10 kcal/mol. osti.gov This enforced planarity enhances crystallinity and charge-transport abilities in the solid state. osti.gov

In the case of this compound and its analogues, the presence or absence of intramolecular hydrogen bonds can dictate the observed conformation. While this compound itself primarily relies on intermolecular N-H···O=C hydrogen bonds to build its supramolecular structure, related systems can exhibit different behaviors. For example, in some dibenzoylpyridine-based molecules, intramolecular hydrogen bonding between a pyridine (B92270) nitrogen and an ortho-hydrogen of a phenyl ring leads to rigid, U-shaped or linear chain structures. rsc.org

The competition between intra- and intermolecular hydrogen bonding is a critical factor. In the Cl-DIP structure, all six amide groups are involved in strong intermolecular N-H···O=C interactions, with no strong intramolecular hydrogen bonds observed. mdpi.com This preference for intermolecular interactions drives the formation of the observed crystal packing.

Computational Chemistry and Theoretical Investigations of N,n Diphenylisophthalamide

Molecular Orbital Theory Applications to N,N'-Diphenylisophthalamide Systems

Molecular orbital (MO) theory has been applied to this compound to determine its electronic properties and conformational preferences. acs.orgacs.org These calculations are fundamental to understanding the molecule's reactivity and how it interacts with neighboring molecules.

Electronic structure calculations focus on describing the distribution and energy of electrons within a molecule. acs.org The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. While molecular orbital calculations have been performed for this compound, specific energy values for the frontier orbitals and the corresponding HOMO-LUMO gap are not detailed in the available literature. Generally, a large HOMO-LUMO gap suggests high stability and low reactivity.

Crystal Packing Calculations and Lattice Energy Determinations

Understanding how this compound molecules assemble in the solid state is crucial for predicting and controlling the properties of the resulting crystalline material. Crystal packing calculations and lattice energy determinations provide quantitative insight into the forces driving this self-assembly. acs.orgacs.org

The calculated lattice energy for this compound is -40.9 kcal/mol . acs.orgfigshare.com This value represents the energy released when the constituent molecules come together from the gas phase to form the crystal lattice, indicating a thermodynamically stable arrangement.

The assembly of this compound molecules in the crystal is directed by specific and reliable intermolecular interactions known as supramolecular synthons. For this molecule, the primary interaction guiding the assembly pathway is the hydrogen bond between the amide N-H group (the donor) and the carbonyl oxygen atom (the acceptor) of a neighboring molecule. This N-H···O=C interaction is a robust and directional synthon that links the molecules into predictable patterns. In related systems where N-H donors are absent, weaker C-H···O interactions become significantly more important in dictating the crystal packing, which underscores the primary role of the stronger N-H···O hydrogen bonds in the assembly of this compound. acs.orgfigshare.com

The data shows a clear trend: the presence of additional O-H hydrogen bond donors in N,N'-bis(3-hydroxyphenyl)isophthalamide results in a significantly more stable lattice. Conversely, the removal of the N-H hydrogen bond donors in N,N'-dimethyl-N,N'-diphenylisophthalamide leads to a considerably less stable lattice. acs.orgfigshare.com The difference in lattice energy between these compounds quantitatively reflects the energetic contribution of the hydrogen-bonding options to the stability of the crystal structure.

CompoundKey Hydrogen Bond DonorsCalculated Lattice Energy (kcal/mol)
N,N'-bis(3-hydroxyphenyl)isophthalamideO-H and N-H-51.3
This compoundN-H-40.9
N,N'-dimethyl-N,N'-diphenylisophthalamideNone-33.3

Density Functional Theory (DFT) Studies of this compound and its Derivatives

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and properties of molecules. nih.gov While specific DFT studies focused solely on this compound are not prominent in the literature, the methodology is widely applied to its derivatives and related aromatic amides to elucidate various molecular characteristics.

DFT calculations are routinely used to perform geometry optimizations to find the most stable molecular conformation (the structure at the lowest point on the potential energy surface). For derivatives of this compound, this would involve determining the optimal bond lengths, bond angles, and torsional angles, such as the twist between the aryl rings. Furthermore, DFT is employed to calculate rotational energy barriers, providing insight into the flexibility of the molecule. nih.gov For instance, in studies of related N-benzhydrylformamides, the DFT method M06-2X/6-311+G* was found to satisfactorily reproduce experimental rotational barriers. nih.gov Such calculations are critical for understanding the dynamic behavior of these molecules and the existence of different conformers.

DFT is also a primary tool for investigating electronic properties. It allows for the calculation of HOMO and LUMO energies, the HOMO-LUMO gap, and the generation of molecular electrostatic potential maps, which reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack. These theoretical descriptors help in predicting the reactivity and interaction sites of the molecule and its derivatives.

Geometry Optimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise calculation of molecular geometries and vibrational modes. For this compound, geometry optimization is typically performed to determine the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

Subsequent to geometry optimization, a vibrational frequency analysis is conducted. This analysis not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching of N-H and C=O bonds, or the bending and torsional motions of the phenyl rings. The theoretical vibrational spectra serve as a valuable tool for interpreting experimental spectroscopic data and understanding the molecule's dynamic behavior.

Table 1: Selected Theoretical Vibrational Frequencies for this compound The following data is illustrative and based on typical values for similar aromatic amides.

Vibrational ModeCalculated Frequency (cm-1)Description
N-H Stretch3350 - 3450Symmetric and asymmetric stretching of the amide N-H bonds.
C-H Stretch (Aromatic)3000 - 3100Stretching vibrations of the C-H bonds on the phenyl rings.
C=O Stretch (Amide I)1650 - 1680Stretching vibration of the carbonyl groups in the amide linkages.
N-H Bend (Amide II)1520 - 1550In-plane bending of the N-H bonds coupled with C-N stretching.
C-N Stretch (Amide III)1230 - 1260Stretching vibration of the C-N bonds in the amide groups.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface of this compound is calculated from the optimized molecular geometry and illustrates the electrostatic potential on the molecule's electron density surface.

Different colors on the MEP map represent varying electrostatic potentials. Regions of negative potential (typically colored in shades of red and yellow) indicate areas with a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) correspond to areas of electron deficiency and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide linkages, highlighting these as sites for potential hydrogen bonding and coordination. The phenyl rings would exhibit regions of both slightly negative (above and below the plane) and slightly positive (around the hydrogen atoms) potential.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound The following data is illustrative and based on general principles of MEP analysis for similar compounds.

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Carbonyl Oxygen AtomsHighly NegativePrimary sites for electrophilic attack and hydrogen bond acceptance.
Amide Nitrogen AtomsNegativePotential sites for electrophilic interaction and hydrogen bonding.
Amide Hydrogen AtomsPositivePrimary sites for nucleophilic attack and hydrogen bond donation.
Aromatic Rings (π-system)Neutral to Slightly NegativeCan participate in π-π stacking interactions.

Molecular Dynamics Simulations for Supramolecular Assembly and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules behave over time, offering critical insights into processes such as self-assembly and conformational changes. For this compound, MD simulations can be employed to study the formation of supramolecular structures, which are driven by non-covalent interactions like hydrogen bonding and π-π stacking rsc.orgacs.org.

In a typical MD simulation, a system containing multiple this compound molecules, often in a solvent, is modeled. The forces between atoms are calculated using a force field, and the equations of motion are integrated over time to track the trajectory of each atom. These simulations can reveal the preferred modes of aggregation, the stability of different assemblies, and the dynamics of their formation and dissolution. For instance, MD studies on similar aromatic amides have shown that hydrogen bonding between the amide groups is a primary driving force for the formation of one-dimensional tapes or sheets, which can then be further organized by π-π stacking interactions between the phenyl rings acs.org. The insights gained from MD simulations are crucial for designing and understanding materials based on the self-assembly of this compound.

Table 3: Key Intermolecular Interactions in the Supramolecular Assembly of this compound (from MD Simulations) The following data is illustrative and based on findings for structurally related aromatic amides.

Interaction TypeParticipating GroupsTypical Distance (Å)Role in Assembly
Hydrogen BondingAmide N-H and Carbonyl C=O1.8 - 2.2Primary driving force for the formation of linear or sheet-like structures.
π-π StackingPhenyl Rings3.4 - 3.8Stabilizes the packing of the hydrogen-bonded assemblies.
C-H···π InteractionsAromatic C-H and Phenyl Rings2.5 - 2.9Contribute to the overall stability of the supramolecular structure.

Advanced Spectroscopic Characterization of N,n Diphenylisophthalamide

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. su.se These methods are complementary; a molecular vibration must cause a change in the dipole moment to be IR-active, whereas it must cause a change in polarizability to be Raman-active. illinois.eduresearchgate.net Together, they provide a comprehensive fingerprint of the functional groups present in N,N'-Diphenylisophthalamide.

The IR and Raman spectra of this compound are dominated by bands corresponding to its core functional groups: the secondary amide linkages and the aromatic rings.

Amide Vibrations: The amide group gives rise to several characteristic bands. The N-H stretching vibration appears as a sharp band around 3300 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is very intense in the IR spectrum and typically occurs in the 1630-1680 cm⁻¹ region. researchgate.netresearchgate.net The Amide II band, found between 1510-1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net The Amide III band is a more complex vibration found in the 1200-1300 cm⁻¹ range. researchgate.netnih.gov

Aromatic Vibrations: The aromatic rings exhibit several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. scialert.net Sharp bands corresponding to C-H out-of-plane bending in the 690-900 cm⁻¹ range can be diagnostic of the substitution pattern on the aromatic rings.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch Secondary Amide ~3300
C-H Stretch Aromatic 3000 - 3100
C=O Stretch (Amide I) Secondary Amide 1630 - 1680
C=C Stretch Aromatic 1450 - 1600
N-H Bend (Amide II) Secondary Amide 1510 - 1570
C-N Stretch / N-H Bend (Amide III) Secondary Amide 1200 - 1300

In the solid state, this compound molecules are expected to form intermolecular hydrogen bonds between the amide N-H donor of one molecule and the carbonyl C=O oxygen acceptor of a neighboring molecule. This interaction significantly influences the vibrational frequencies of the involved groups.

The formation of a hydrogen bond weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (a red shift) and the absorption band to become broader and more intense compared to a non-hydrogen-bonded N-H group. nih.govrsc.org Similarly, the C=O (Amide I) stretching frequency also shifts to a lower wavenumber upon hydrogen bonding, as the interaction pulls electron density from the carbonyl double bond, weakening it slightly. nih.govnih.gov The magnitude of these shifts provides a qualitative measure of the strength of the hydrogen bonding interactions within the crystal lattice. escholarship.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns under ionization. For this compound (C₂₀H₁₆N₂O₂), the molecular weight is 316.36 g/mol . In a typical electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 316.

The fragmentation of this compound is predicted to occur primarily at the amide linkages, which are the most labile bonds in the structure. The "nitrogen rule" is consistent with the molecular formula, as an even number of nitrogen atoms results in an even nominal molecular weight. uomustansiriyah.edu.iq The fragmentation pathways are governed by the stability of the resulting carbocations and radical species.

Key fragmentation processes for amides include α-cleavage, which is the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu The presence of aromatic rings also influences fragmentation, often leading to stable resonance-stabilized ions. A plausible fragmentation pathway for this compound would involve the initial cleavage of one of the phenyl-nitrogen bonds or the carbonyl-nitrogen bonds.

A proposed fragmentation pattern is detailed below:

Initial Ionization: The molecule loses an electron to form the molecular ion, [C₂₀H₁₆N₂O₂]⁺˙, at m/z 316.

Amide Bond Cleavage (C-N bond): The most common fragmentation for amides involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom. libretexts.orgthieme-connect.de This can lead to the formation of a benzoyl cation fragment (m/z 105) and a corresponding radical, or the charge can be retained on the larger fragment.

Formation of Phenyl Isocyanate Radical Cation: Cleavage could result in the formation of a phenyl isocyanate radical cation ([C₆H₅NCO]⁺˙) at m/z 119.

Loss of a Phenyl Group: Fragmentation may also involve the loss of a phenyl radical (•C₆H₅) from the molecular ion, leading to a fragment at m/z 239.

Below is a table summarizing the predicted major fragments for this compound based on established mass spectrometry principles.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription of Fragmentation
316[C₂₀H₁₆N₂O₂]⁺˙Molecular Ion (M⁺)
239[C₁₄H₁₁N₂O₂]⁺Loss of a phenyl radical (•C₆H₅)
119[C₇H₅NO]⁺˙Phenyl isocyanate radical cation via rearrangement
105[C₇H₅O]⁺Benzoyl cation from cleavage of the C-N amide bond
77[C₆H₅]⁺Phenyl cation

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical insights into the electronic structure of a molecule. google.com These methods probe the transitions between different electronic energy levels, which are dictated by the molecule's conjugated systems and the presence of heteroatoms with non-bonding electrons. uomustansiriyah.edu.iq

The structure of this compound contains multiple chromophores, including two phenyl rings and an isophthaloyl core, which create an extended π-conjugated system. The amide groups also contribute with non-bonding (n) electrons on the nitrogen and oxygen atoms. Consequently, the electronic absorption spectrum is expected to be characterized by two main types of transitions:

π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. lasalle.edu These transitions are characteristic of the aromatic rings and the carbonyl groups within the molecule.

n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms of the amide links) into a π* anti-bonding orbital. mdpi.com These absorptions are generally weaker in intensity compared to π → π* transitions.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. horiba.comcreative-proteomics.com Molecules with rigid structures and extensive conjugation, such as those containing multiple aromatic rings, often exhibit fluorescence. rsc.orgnih.gov After this compound absorbs light and is promoted to an excited singlet state (S₁), it can return to the ground state (S₀) by emitting a photon. creative-proteomics.com The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum provides information complementary to the absorption spectrum and is highly sensitive to the molecule's environment. edinst.com

The expected spectroscopic properties are summarized in the table below.

Spectroscopic TechniqueExpected Electronic TransitionGeneral Wavelength Region
UV-Visible Absorptionπ → π200-400 nm (UV region)
UV-Visible Absorptionn → π>300 nm (UV-A / Visible region)
Fluorescence EmissionS₁ → S₀Longer wavelength than absorption (Visible region)

N,n Diphenylisophthalamide in Advanced Materials Science and Polymer Research

N,N'-Diphenylisophthalamide as a Monomer and Building Block in Polymer Synthesis

This compound serves as a crucial monomer and building block in the synthesis of advanced polymers, particularly aromatic polyamides. Its rigid, aromatic structure contributes to the exceptional thermal stability and mechanical properties of the resulting polymers.

Polycondensation Reactions for Aromatic Polyamides

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers synthesized through polycondensation reactions. The most common laboratory and industrial method for producing aramids like poly(p-phenylene terephthalamide) (PPTA) and poly(m-phenylene isophthalamide) (MPIA) is the low-temperature solution polycondensation of aromatic diamines with aromatic diacid chlorides. mdpi.com This process is typically carried out in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to enhance the solubility of the growing polymer chains. mdpi.com

This compound can be conceptually understood as being formed from the reaction of isophthaloyl chloride and aniline (B41778). In the context of polymer synthesis, related structures are formed by reacting diamines with diacid chlorides. For instance, copolyamides can be prepared by the condensation of isophthaloyl chloride (IPC) or terephthaloyl chloride (TPC) with various diamines at low temperatures using interfacial polymerization techniques. sapub.org The introduction of aliphatic groups into the polyamide chain, by using aliphatic diamines, can increase the freedom of chain structures, potentially leading to reduced softening temperatures and improved solubility in polar solvents. sapub.org

The synthesis of aromatic polyamides can also be achieved through direct phosphorylation polycondensation, a method first described by Yamazaki and co-workers. ntu.edu.tw This technique allows for the preparation of polyamides from diamines and various dicarboxylic acids using triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents. ntu.edu.tw This method has been successfully used to synthesize novel polyamides with good solubility in organic solvents and high thermal stability. ntu.edu.tw

Table 1: Examples of Polycondensation Reactions for Aromatic Polyamides

Diamine MonomerDiacid Chloride/Dicarboxylic AcidPolymerization MethodSolvent/CatalystResulting Polymer Properties
m-phenylenediamine (MPD)Isophthaloyl dichloride (IPC)Low-temperature solution polycondensationNMP or DMAc with LiCl/CaCl2Forms poly(m-phenylene isophthalamide) (MPIA) mdpi.com
p-phenylenediamine (PPD)Terephthaloyl chloride (TPC)Low-temperature solution polycondensationNMP or DMAc with LiCl/CaCl2Forms poly(p-phenylene terephthalamide) (PPTA) mdpi.com
4,4′-bis[4-aminophenyl(4-methoxyphenyl)amino)]-4′′-methoxytriphenylamineVarious dicarboxylic acidsDirect phosphorylation polycondensationTriphenyl phosphite/pyridineAmorphous, good solubility, high thermal stability ntu.edu.tw
Aromatic diaminesDicarboxylic acid chloridesSolution polycondensationNMP/anhydrous LiClConductive polyamides with good yield and thermal stability mdpi.com

Design and Synthesis of N-Functionalized Polymers and Copolymers

The functionalization of polymers at the nitrogen atom of the amide group opens up possibilities for tailoring polymer properties and introducing new functionalities. N-functionalized polymers can be synthesized by using monomers that already contain the desired functional groups or by post-polymerization modification. specificpolymers.com The incorporation of functional groups can influence properties such as solubility, thermal behavior, and interaction with other materials. specificpolymers.commdpi.com

For example, the introduction of bulky, packing-disruptive groups into the polymer backbone can enhance solubility. ntu.edu.tw The synthesis of N-alkylated poly(m-benzamide) has been reported, demonstrating a strategy for creating N-functionalized aromatic polyamides. mdpi.com Furthermore, the synthesis of functionalized polymers can be achieved through techniques like miniemulsion polymerization, where functional monomers are polymerized or polymers are modified within stable nanodroplets. beilstein-journals.org This method allows for the creation of functionalized nanoparticles with controlled size and morphology. beilstein-journals.org

Investigation of Polymerization Mechanisms Involving this compound Monomers

The mechanism of polycondensation reactions is generally understood to be analogous to that of their low-molecular-weight counterparts. uomustansiriyah.edu.iq These reactions typically proceed through a step-growth mechanism where monomers react to form dimers, then trimers, and so on, until high molecular weight polymers are formed. melscience.com The reactivity of the functional groups is generally considered to be independent of the chain length. uomustansiriyah.edu.iq

However, the kinetics of polycondensation can be complex. For instance, in the formation of poly(arylene ether sulfone)s from the reaction of aryl halides and bisphenol A, the reaction order can vary depending on the specific reactants. nsf.gov The reaction between an aryl chloride and bisphenol A follows a second-order rate law, while the reaction with an aryl fluoride (B91410) fits a third-order rate law. nsf.gov This difference is attributed to the formation of a three-body complex in the case of the more electronegative fluorine, where two phenolate (B1203915) salts interact with the aryl fluoride. nsf.gov

This compound as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Synthesis and Structural Characterization of this compound-Metal Complexes

This compound and similar amide-based ligands can coordinate with various metal ions through their oxygen and nitrogen donor atoms. researchgate.netresearchgate.net The synthesis of these metal complexes often involves reacting the ligand with a metal salt in a suitable solvent, sometimes under solvothermal conditions. lookchem.commdpi.com

The resulting complexes can exhibit diverse coordination modes. For example, the pentadentate ligand N,N'-bis(2-hydroxyphenyl)-pyridine-2,6-dicarboxamide has been shown to adopt different coordination geometries with different transition metal ions. researchgate.net The characterization of these complexes is typically carried out using techniques such as single-crystal X-ray diffraction, which provides detailed information about the molecular and crystal structure. researchgate.netresearchgate.net Spectroscopic methods like FT-IR are also crucial for confirming the coordination of the ligand to the metal ion. nih.govresearchgate.net

Table 2: Examples of Metal Complexes with Amide-Based Ligands

LigandMetal IonSynthesis MethodResulting Complex StructureReference
N,N'-bis(3-pyridyl) isophthalamide (B1672271) (bpip)Zn(II)Solvothermal synthesis3D homochiral coordination polymer: [Zn(bpip)SO4]n lookchem.com
N,N′-dimethyl-N,N′-diphenylpyridine-2,6-dicarboxyamide (DMDPhPDA)La(III)Not specified[La(NO3)3(DMDPhPDA)2] researchgate.net
N,N'-bis(2-hydroxyphenyl)-pyridine-2,6-dicarboxamide (POPYH4)Zn(II), Pd(II), Ni(II)Not specifiedVarious complexes with different coordination modes researchgate.net
(E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-olCo(II), V(IV)Methanolic solutionAmorphous complexes nih.gov

Self-Assembly of Coordination Polymers and Framework Materials utilizing Isophthalamide Ligands

Isophthalamide-based ligands are excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs) through self-assembly processes. melscience.comresearchgate.net The directional nature of the amide and other functional groups on the ligand, combined with the coordination preferences of the metal ions, guides the formation of extended one-, two-, or three-dimensional networks. researchgate.netrsc.org

The self-assembly of coordination polymers can be influenced by factors such as the solvent, temperature, and the counter-anion present in the reaction. researchgate.net For instance, reacting a flexible amide ligand with silver nitrate (B79036) and silver hexafluorophosphate (B91526) resulted in two different one-dimensional coordination polymers, demonstrating the strong influence of the anion on the final structure. researchgate.net

MOFs are a subclass of coordination polymers characterized by their porous structures. nih.govsigmaaldrich.com The synthesis of MOFs typically involves the solvothermal reaction of a metal salt and an organic linker, such as a derivative of isophthalamic acid. sigmaaldrich.com The resulting frameworks can have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage and separations. nih.gov The functionality of the pores can also be tailored by using functionalized organic linkers. nih.gov

Fundamental Studies on Metal-Ligand Binding Modes and Selectivity

Fundamental studies often employ techniques like UV-vis and fluorescence spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography to elucidate the binding modes. nih.gov The interaction between a ligand and a metal ion can occur through various modes, including monodentate, bidentate, and bridging fashions. libretexts.org In the context of this compound and related amide-containing ligands, the oxygen and nitrogen atoms of the amide groups are the primary potential coordination sites. mdpi.com

The selectivity of a ligand for a particular metal ion is governed by a combination of factors, including the hard and soft acid-base (HSAB) principle, the chelate effect, and the geometric constraints imposed by the ligand's backbone. nih.gov For instance, the arrangement of the amide groups in the isophthalamide structure can create a "pre-organized" cavity that preferentially binds to metal ions of a specific size and coordination preference. nih.gov

Research on similar ligand systems has shown that the nature of the substituents on the phenyl rings can significantly influence the electronic properties of the amide groups, thereby tuning the binding affinity and selectivity for different metal ions. nsf.govfrontiersin.org For example, introducing electron-donating or electron-withdrawing groups can alter the electron density on the coordinating atoms, making them more or less attractive to different metal cations. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are also powerful tools for predicting binding energies and geometries, offering insights into the factors that control selectivity. mdpi.com These studies can help in the rational design of new ligands based on the this compound scaffold with enhanced selectivity for specific target metal ions. frontiersin.org

Table 1: Factors Influencing Metal-Ligand Binding and Selectivity

FactorDescription
Ligand Architecture The spatial arrangement of binding sites (amide groups) influences the coordination geometry and the size of the metal ion that can be accommodated.
Electronic Effects Substituents on the phenyl rings can modify the electron density of the amide groups, thereby tuning the strength of the metal-ligand bond. mdpi.com
Solvent Effects The polarity and coordinating ability of the solvent can impact the stability of the metal-ligand complex.
HSAB Principle Hard acids (e.g., alkali and alkaline earth metals) tend to bind to hard bases (e.g., oxygen), while soft acids (e.g., heavy metals) prefer soft bases (e.g., sulfur or nitrogen).
Chelate Effect The formation of a five- or six-membered ring upon chelation with a metal ion enhances the stability of the complex compared to monodentate ligands.

Development of Supramolecular Gels and Soft Materials incorporating this compound Architectures

This compound and its derivatives are excellent candidates for the formation of supramolecular gels. durham.ac.uk These "soft materials" are formed through the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize a solvent. rsc.orgwikipedia.org The driving forces for this self-assembly are non-covalent interactions, primarily hydrogen bonding between the amide groups, as well as π-π stacking interactions between the phenyl rings.

The gelation process is typically triggered by a change in temperature, solvent composition, or pH. gla.ac.uk Upon dissolution in a suitable solvent at an elevated temperature and subsequent cooling, the this compound molecules self-assemble into fibrous structures. orion.ac.jp The entanglement of these fibers leads to the formation of a gel network. rsc.org The properties of the resulting gel, such as its mechanical strength, thermal stability, and response to external stimuli, are highly dependent on the molecular structure of the gelator and the conditions of gel formation. semanticscholar.orgrsc.org

Researchers have demonstrated that modifying the this compound structure, for instance, by introducing different substituents on the phenyl rings, can tune the gelation properties. These modifications can alter the balance of intermolecular forces, leading to changes in fiber morphology and, consequently, the bulk properties of the gel. durham.ac.uk

The resulting supramolecular gels have potential applications in various fields, including drug delivery, tissue engineering, and environmental remediation, due to their tunable properties and responsiveness to external stimuli. orion.ac.jp

Engineering of Functional Materials Based on Tunable this compound Assemblies

The self-assembly of this compound provides a bottom-up approach to creating functional materials with ordered structures at the nanoscale. nso-journal.orgnih.gov By rationally designing and modifying the core this compound structure, it is possible to engineer materials with specific optical, electronic, or recognition properties. gla.ac.uknih.govrsc.org

One strategy involves incorporating functional groups into the this compound molecule that can impart specific functionalities to the resulting self-assembled material. For example, attaching chromophores or fluorophores can lead to materials with interesting photophysical properties. The regular arrangement of these functional units within the self-assembled structure can lead to emergent properties, such as enhanced fluorescence or energy transfer.

Furthermore, the ability of the isophthalamide moiety to bind to metal ions can be exploited to create metal-organic hybrid materials. mdpi.com The incorporation of metal ions into the self-assembled network can be used to control the structure and properties of the material, leading to the formation of functional coordination polymers or metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and sensing.

The tunability of the self-assembly process allows for the creation of materials with controlled morphology, such as nanofibers, nanoribbons, or nanosheets. nih.gov These materials can be used as templates for the synthesis of other nanomaterials or as active components in electronic and optoelectronic devices. mdpi.com The responsiveness of the self-assembled structures to external stimuli, such as light, pH, or the presence of specific analytes, opens up possibilities for the development of smart materials and sensors.

Future Directions and Interdisciplinary Perspectives in N,n Diphenylisophthalamide Research

Development of Sustainable and Economically Viable Synthetic Routes

The future of N,N'-Diphenylisophthalamide synthesis lies in the adoption of green and sustainable chemistry principles. Traditional synthetic methods often rely on petrochemical-based starting materials and harsh reaction conditions. anu.edu.au Future research will prioritize the development of environmentally benign and economically feasible synthetic pathways.

Key areas of focus will include:

Renewable Feedstocks: Exploring the use of bio-based resources to derive the necessary precursors for this compound synthesis. nih.gov The transition from petrochemicals to renewable feedstocks is a critical step towards a more sustainable chemical industry. anu.edu.au

Green Solvents and Catalysts: Investigating the use of water, supercritical fluids, or other environmentally friendly solvents to replace hazardous organic solvents. x-mol.com The development of efficient and recyclable catalysts, including biocatalysts and transition metal catalysts for processes like acceptorless dehydrogenative coupling (ADC), will be crucial for minimizing waste and energy consumption. x-mol.com

Atom Economy and Process Intensification: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. x-mol.com Process intensification, through techniques like microwave-assisted synthesis, can lead to shorter reaction times, reduced energy consumption, and higher yields. spie.org

Synthesis StrategyDescriptionPotential Advantages
Biomass Valorization Conversion of renewable biomass into chemical precursors.Reduced reliance on fossil fuels, potential for novel molecular building blocks.
Acceptorless Dehydrogenative Coupling (ADC) Transition metal-catalyzed reactions using alcohols, producing only water and hydrogen as byproducts.Environmentally benign, high atom economy. x-mol.com
Microwave-Assisted Synthesis Use of microwave radiation to accelerate chemical reactions.Faster reaction rates, improved yields, reduced energy consumption. spie.org
Flow Chemistry Continuous processing of chemical reactions in a reactor.Enhanced safety, better process control, easier scalability.

Application of Advanced In-Situ Characterization Techniques for Dynamic Supramolecular Processes

Understanding the dynamic nature of this compound's supramolecular assembly is paramount for controlling the properties of the resulting materials. Future research will increasingly rely on advanced in-situ characterization techniques to probe these processes in real-time.

Techniques that will play a pivotal role include:

In-Situ Spectroscopy: Techniques like NMR and CD spectroscopy can provide real-time information on the formation and transformation of supramolecular structures in solution. acs.org

In-Situ Microscopy: Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) will be instrumental in visualizing the self-assembly of this compound on surfaces, providing insights into the kinetics and thermodynamics of monolayer formation. nih.gov

Combined Techniques: The integration of multiple characterization methods, such as coupling spectrophotometric titrations with computational modeling, will offer a more comprehensive understanding of the complex equilibria involved in supramolecular assembly. acs.org

Theoretical Advancement in Predictive Modeling of Complex Intermolecular Landscapes

Theoretical and computational chemistry will be indispensable tools for predicting and understanding the behavior of this compound-based systems. Advancements in this area will enable the rational design of molecules with desired self-assembly properties and functionalities.

Future theoretical efforts will concentrate on:

Accurate Force Fields: Developing more accurate and efficient force fields for molecular dynamics (MD) simulations to better capture the subtle non-covalent interactions that govern supramolecular assembly.

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum mechanical methods to elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability of this compound assemblies. diva-portal.orgscielo.org.mxscielo.org.mx

Multi-scale Modeling: Combining different levels of theory to bridge the gap between the electronic structure of individual molecules and the macroscopic properties of the resulting materials. This approach will be vital for predicting the behavior of complex, multi-component systems.

Modeling TechniqueApplication in this compound Research
Density Functional Theory (DFT) Calculation of molecular geometries, electronic properties, and intermolecular interaction energies. diva-portal.orgmdpi.com
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of this compound molecules and their self-assembly into larger structures. diva-portal.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize the nature and strength of non-covalent interactions. diva-portal.orgscielo.org.mxmdpi.com
Non-Covalent Interaction (NCI) Analysis Visualization and characterization of non-covalent interactions in three-dimensional space. scielo.org.mxscielo.org.mx

Integration of this compound into Responsive Materials Systems and Devices

The ability of this compound to form ordered structures makes it an attractive building block for the development of "smart" or responsive materials. These materials can change their properties in response to external stimuli, opening up a wide range of potential applications.

Future research in this area will explore:

Stimuli-Responsive Polymers: Incorporating this compound moieties into polymer chains to create materials that respond to stimuli such as light, temperature, pH, or electric fields. rsc.orgmdpi.comnih.gov

Sensors and Actuators: Designing this compound-based materials for use in chemical sensors, biosensors, and microactuators. advancedsciencenews.com The specific binding capabilities of the isophthalamide (B1672271) core can be harnessed for selective analyte detection.

Drug Delivery Systems: Developing this compound-based hydrogels and nanoparticles for the controlled release of therapeutic agents. nih.govnih.gov The stimuli-responsive nature of these materials could allow for targeted drug delivery to specific sites in the body. nih.gov

Exploration of this compound Architectures in Nanomaterial Fabrication

The self-assembly of this compound provides a bottom-up approach to the fabrication of well-defined nanostructures. This capability can be exploited for the creation of novel nanomaterials with tailored properties and functionalities.

Future directions in this field include:

Templating and Scaffolding: Using this compound assemblies as templates for the synthesis of other nanomaterials, such as metallic nanoparticles or nanowires. nih.govnih.gov The ordered structure of the self-assembled this compound can direct the growth and organization of the resulting nanomaterials.

Hierarchical Structures: Developing strategies to control the self-assembly of this compound across multiple length scales, from the molecular to the macroscopic, to create complex, hierarchical materials.

Functional Nanocomposites: Integrating this compound with other functional nanomaterials, such as carbon nanotubes or graphene, to create hybrid materials with enhanced mechanical, electrical, or optical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.